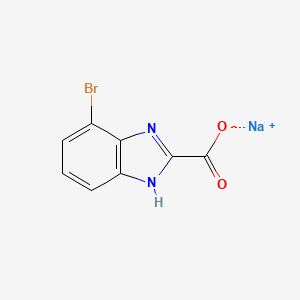

Sodium;4-bromo-1H-benzimidazole-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

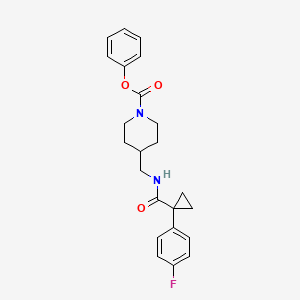

Sodium;4-bromo-1H-benzimidazole-2-carboxylate is a compound that is related to a class of substances known as benzimidazoles. Benzimidazoles are heterocyclic compounds with a wide range of biological activities and applications in medicinal chemistry. They are characterized by a fused benzene and imidazole ring structure. The presence of a bromine atom and a carboxylate group in the molecule suggests potential reactivity and interaction with other chemical entities, which could be of interest in the synthesis of more complex molecules or in the study of molecular interactions.

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods. One such method is the one-pot nitroreductive cyclization route using sodium dithionite, as described in the synthesis of 1,2-disubstituted benzimidazole-5-carboxylates . This method allows for the preparation of benzimidazole derivatives in good yield and purity, with a wide variety of aldehydes being susceptible to the reaction conditions. The process is efficient, requiring a short reaction time and an easy workup procedure. Additionally, the presence of sodium dithionite can lead to debenzylation, which is the cleavage of the N-benzyl group, especially when ethanol is present .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be complex and can form stable complexes with other molecules. For instance, the sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate, a related compound, has been shown to interact with various substances such as amphetamines and dopamine, leading to the formation of stable complexes with a double helical supramolecular structure . Although this does not directly describe the this compound, it provides insight into the potential for complex formation and the interesting supramolecular structures that can arise from such interactions.

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions. For example, the reaction of 1,1-dimethyl-1-phenacylhydrazinium bromide with aqueous sodium hydroxide results in the formation of several products, including benzoic acid, 3-phenyl-1-methylpyrazole, and benzonitrile, with the expected product, 2-benzoyl-5-phenylimidazole, being formed in only small amounts . This demonstrates the reactivity of related compounds under basic conditions and the potential for unexpected products. The mechanisms for these reactions are complex and can involve multiple steps and intermediates.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely depending on the substituents attached to the core structure. The sodium salt glycosylation method has been used to synthesize halogeno benzimidazole 2'-deoxyribose analogues, which have been characterized by spectroscopic methods, including 1H NMR . These methods allow for the analysis of solution conformations and comparison with other analogues. The physical properties such as solubility, melting point, and stability can be influenced by the presence of functional groups like the bromo and carboxylate moieties. Chemical properties, including reactivity and the ability to form complexes, are also key characteristics that can be studied using various analytical techniques.

Wissenschaftliche Forschungsanwendungen

Synthesis and Functionalization Applications

Sodium 4-bromo-1H-benzimidazole-2-carboxylate serves as a crucial intermediate in the synthesis and functionalization of various compounds, showcasing its versatility in organic chemistry research. For instance, its utility in the stereospecific synthesis of halogeno benzimidazole deoxyribose analogues highlights its role in modifying nucleosides, which could have implications in antiviral research and the development of RNA synthesis inhibitors (Kazimierczuk, Stolarski, & Shugar, 1985). Moreover, the chemical functionalization of glassy carbon electrodes with diazonium salts in ionic liquids, where 4-bromobenzene derivatives play a key role, demonstrates its potential in electrochemical applications and surface chemistry modifications (Actis et al., 2008).

Catalysis and Polymerization

The compound finds application in catalysis, such as acting as an activator in the palladium-catalyzed C-H arylation of thiazole derivatives, suggesting its importance in facilitating bond-forming reactions and enhancing yields in synthetic processes (Miyaoku & Mori, 2009). Additionally, its involvement in the synthesis of (benzimidazolylmethyl)amine ZnII and CuII carboxylate complexes opens avenues for research in polymerization reactions, particularly in the ring-opening polymerization of ε-caprolactone, showcasing its utility in creating polymers with potential biomedical applications (Attandoh, Ojwach, & Munro, 2014).

Anticancer and Antiviral Research

Research on novel 2-substituted-6-bromo-3-methylthiazolo[3,2‐a]benzimidazole derivatives has uncovered their immunomodulatory and anticancer activities, providing insights into new therapeutic agents. Compounds derived from sodium 4-bromo-1H-benzimidazole-2-carboxylate have shown significant inhibitory effects on NO generation and possess strong cytotoxicity against colon and hepatocellular carcinoma cells, suggesting their potential in cancer treatment (Abdel‐Aziz, Gamal-Eldeen, Hamdy, & Fakhr, 2009).

Analytical Chemistry

The compound's derivatives also play a role in analytical chemistry, as demonstrated by their use in the development of salting-out assisted liquid-liquid extraction methods for the determination of benzimidazole fungicides in high salinity samples. This application underscores the compound's role in enhancing analytical methodologies for environmental monitoring and food safety analysis (Wen et al., 2013).

Zukünftige Richtungen

The future directions for Sodium;4-bromo-1H-benzimidazole-2-carboxylate and similar compounds lie in their potential as anticancer therapeutics . The development of new entities targeting malignant cells is considered a high priority, and benzimidazole derivatives could play a significant role in this regard .

Wirkmechanismus

Target of Action

Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . They bind with high affinity to multiple receptors, making them useful in the development of new drugs .

Mode of Action

The exact mode of action can vary depending on the specific derivative and its targets. For example, some imidazole derivatives have been reported to show inhibitory activity against influenza A .

Biochemical Pathways

Imidazole is a basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The specific biochemical pathways affected by “Sodium;4-bromo-1H-benzimidazole-2-carboxylate” would depend on its specific targets and mode of action.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability. For example, imidazole is amphoteric in nature, showing both acidic and basic properties, and is highly soluble in water and other polar solvents .

Eigenschaften

IUPAC Name |

sodium;4-bromo-1H-benzimidazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2.Na/c9-4-2-1-3-5-6(4)11-7(10-5)8(12)13;/h1-3H,(H,10,11)(H,12,13);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDIFASLUDYNXNR-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=C(N2)C(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrN2NaO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Pyridin-2-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2532837.png)

![Methyl 2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]acetate](/img/structure/B2532841.png)

![N-allyl-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2532845.png)

![3-[(Chlorosulfonyl)(methyl)amino]butanenitrile](/img/structure/B2532849.png)

![2-{2-[2-(propan-2-yl)-1H-imidazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2532850.png)

![4-(2-chloro-4-fluorobenzyl)-2-(2,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2532855.png)

![N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2532856.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3,5-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2532859.png)